molecular formula C19H18BrClF2N2O2 B14922896 [5-Bromo-2-(difluoromethoxy)phenyl][4-(3-chlorobenzyl)piperazin-1-yl]methanone

[5-Bromo-2-(difluoromethoxy)phenyl][4-(3-chlorobenzyl)piperazin-1-yl]methanone

Cat. No.: B14922896
M. Wt: 459.7 g/mol
InChI Key: KFQKXTLXZCVLRA-UHFFFAOYSA-N
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Description

[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(3-CHLOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a brominated phenyl ring, a difluoromethoxy group, and a piperazine moiety substituted with a chlorobenzyl group. Its unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(3-CHLOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from commercially available precursors. One common route includes:

    Methoxylation: The addition of a difluoromethoxy group to the brominated phenyl ring using difluoromethyl ether under basic conditions.

    Piperazine Substitution: The attachment of the piperazine ring to the phenyl ring through nucleophilic substitution.

    Chlorobenzyl Substitution: The final step involves the substitution of the piperazine ring with a chlorobenzyl group using chlorobenzyl chloride in the presence of a base like potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can occur at the brominated phenyl ring using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl group, using nucleophiles like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of dehalogenated phenyl derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying cellular processes and signaling pathways.

Medicine

In medicinal chemistry, [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(3-CHLOROBENZYL)PIPERAZINO]METHANONE is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(3-CHLOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    [5-BROMO-2-CHLOROPHENYL][4-FLUOROPHENYL]METHANONE: Similar structure but with a fluorophenyl group instead of a difluoromethoxy group.

    [5-BROMO-2-CHLOROPHENYL][4-ETHOXYPHENYL]METHANONE: Similar structure but with an ethoxy group instead of a difluoromethoxy group.

    [5-BROMO-2-CHLOROPHENYL][4-(TETRAHYDROFURAN-3-YLOXY)PHENYL]METHANONE: Similar structure but with a tetrahydrofuran-3-yloxy group instead of a difluoromethoxy group.

Uniqueness

The uniqueness of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(3-CHLOROBENZYL)PIPERAZINO]METHANONE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and difluoromethoxy groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C19H18BrClF2N2O2

Molecular Weight

459.7 g/mol

IUPAC Name

[5-bromo-2-(difluoromethoxy)phenyl]-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C19H18BrClF2N2O2/c20-14-4-5-17(27-19(22)23)16(11-14)18(26)25-8-6-24(7-9-25)12-13-2-1-3-15(21)10-13/h1-5,10-11,19H,6-9,12H2

InChI Key

KFQKXTLXZCVLRA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=C(C=CC(=C3)Br)OC(F)F

Origin of Product

United States

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